
(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one
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Overview
Description
(S)-3-(4-(2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one (CAS: 953805-20-4) is a chiral oxazolidinone derivative with a molecular formula of C25H28FNO5 and a molecular weight of 441.500 g/mol . The compound features a 1,3-dioxane ring substituted with a 4-fluorophenyl group and two methyl groups at the 5-position, linked via a butanoyl spacer to an (S)-configured 4-phenyloxazolidin-2-one moiety. This structural complexity makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications .
Biological Activity
(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Phenyloxazolidinone Core : This core structure is known for its biological activity, particularly in antimicrobial and antiviral applications.
- Dioxane Ring : The presence of a 1,3-dioxane moiety enhances the compound's solubility and stability.
- Fluorophenyl Substituent : The fluorine atom may influence the lipophilicity and biological interactions of the compound.
Table 1: Structural Components
Component | Description |
---|---|
Phenyloxazolidinone | A bicyclic structure with potential bioactivity |
Dioxane | Enhances solubility and stability |
Fluorophenyl | Modulates lipophilicity and interaction |
Research indicates that this compound exhibits several mechanisms of action:
- Antiviral Activity : The compound has shown efficacy against certain viral strains by inhibiting viral replication. Studies have demonstrated its ability to interfere with viral proteases, which are essential for viral maturation and infectivity .
- Antibacterial Properties : Preliminary data suggest that this compound may possess antibacterial properties, potentially through disruption of bacterial cell wall synthesis or function .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases .
Table 2: Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiviral | Inhibition of viral replication | |
Antibacterial | Disruption of bacterial growth | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antiviral Efficacy
In a study conducted by Coburn et al., the antiviral efficacy of this compound was evaluated against HIV protease. The compound demonstrated significant inhibitory activity with an IC50 value in the nanomolar range, indicating high potency against the enzyme .
Case Study 2: Antibacterial Activity
A separate investigation focused on the antibacterial properties of the compound against Gram-positive bacteria. Results indicated that it exhibited dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent in treating bacterial infections .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of neopentyl glycol with phosphorus pentoxide and sulfuric acid in dichloromethane, yielding a high purity product with a molecular formula of C25H28FNO5 and a molecular weight of 441.49 g/mol . The stereochemistry of the oxazolidinone ring plays a critical role in its biological activity, particularly in interactions with biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of oxazolidinones, including this compound, exhibit promising antiviral properties. For instance, docking studies have shown that it interacts effectively with the SARS-CoV-2 main protease (6LU7), suggesting potential as an antiviral agent . The mechanism involves inhibition of viral replication through interference with proteolytic processing essential for viral maturation.
Antimicrobial Properties
Oxazolidinones are known for their antibacterial activity against Gram-positive bacteria. The compound has been evaluated for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . Its mechanism involves inhibition of protein synthesis by binding to the 23S rRNA of the bacterial ribosome, which is crucial for the formation of the functional ribosomal complex necessary for translation .
Synthetic Intermediates
The compound serves as a valuable synthetic intermediate in the production of various biologically active molecules. Its oxazolidinone structure allows it to participate in further transformations to yield β-amino acids and other derivatives . For example, reactions involving conjugate additions to activated alkenes have been reported, leading to high diastereoselectivity and yields suitable for pharmaceutical applications .
Case Study: Antiviral Efficacy Against SARS-CoV-2
A recent study utilized computational methods to assess the binding affinity of (S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one to the SARS-CoV-2 main protease. The results indicated that this compound could serve as a lead compound for further development into antiviral therapies targeting COVID-19 .
Case Study: Antimicrobial Activity Evaluation
In vitro evaluations demonstrated that this oxazolidinone derivative exhibited significant antimicrobial activity against various resistant strains of bacteria. Minimum inhibitory concentration (MIC) values ranged from 7.4 to 119 µg/mL against MRSA isolates, highlighting its potential as a new antibiotic agent amidst rising antibiotic resistance .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one to improve yield and purity?
- Methodological Answer : Utilize controlled copolymerization techniques (e.g., as described for P(CMDA-DMDAAC)s) to stabilize intermediates and reduce side reactions . Employ flash silica chromatography for purification, as demonstrated in the synthesis of analogous oxazolidinones, to isolate the target compound with high enantiomeric excess . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., DMDAAC, APS) should be systematically optimized using Design of Experiments (DoE) principles .
Q. What spectroscopic methods are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer : Combine 1H and 13C NMR with 2D techniques (COSY, NOESY) to confirm stereochemical assignments, as shown in the analysis of (S)-4-benzyl-3-propionyloxazolidin-2-one derivatives . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation, particularly for resolving ambiguities in fluorophenyl and oxazolidinone moieties .
Q. How can computational modeling aid in predicting the reactivity of the oxazolidinone core in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic environment of the oxazolidinone ring and fluorophenyl groups, predicting sites for nucleophilic/electrophilic attack. This approach was validated in the design of fluorescent maleimide derivatives, where computational insights guided experimental synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Cross-validate NMR/IR data with high-level ab initio calculations (e.g., MP2 or CCSD(T)) to identify discrepancies caused by solvent effects or conformational dynamics. For example, unexpected 1H NMR splitting in analogous compounds was resolved by comparing experimental spectra with simulated chemical shifts using Gaussian software .
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-mediated cross-coupling) to control stereochemistry. The synthesis of (S)-4-benzyl-3-((2S,3S)-3-hydroxy-2-methylhexanoyl)oxazolidin-2-one demonstrates the use of chiral boron triflates for stereochemical fidelity .
Q. What mechanistic insights explain the stability of the 1,3-dioxane ring under varying pH conditions?
- Methodological Answer : Conduct kinetic studies using pH-controlled hydrolysis experiments (e.g., UV-Vis monitoring) to assess ring-opening rates. Compare results with computational models of protonation states and transition-state energies, as applied to isoxazolone derivatives .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the photophysical properties of fluorophenyl-containing analogs?
- Methodological Answer : Use time-resolved fluorescence spectroscopy and TD-DFT calculations to correlate substituent effects (e.g., fluorine position) with emission profiles. This dual approach was critical in optimizing the fluorescence quantum yield of maleimide derivatives .
Q. What statistical methods are appropriate for optimizing reaction conditions in high-throughput synthesis?
- Methodological Answer : Apply response surface methodology (RSM) and principal component analysis (PCA) to multi-variable datasets, as demonstrated in flow-chemistry optimizations for diazomethane synthesis .
Q. Structural and Functional Studies
Q. How does the 4-fluorophenyl group influence the compound’s biological or chemical activity compared to non-fluorinated analogs?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with Cl, Br, or H substituents. Assess electronic effects via Hammett plots and steric contributions using X-ray crystallography, as seen in quinazolinone derivatives .
Q. What crystallographic challenges arise when resolving structures containing both oxazolidinone and 1,3-dioxane moieties?
- Methodological Answer : Address disorder in the dioxane ring by collecting high-resolution data (e.g., synchrotron radiation) and refining with SHELXL’s TWIN/BASF tools. Similar strategies resolved disorder in tetrahydroquinazolinone crystals .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
CAS Number | 953805-20-4 | |
Molecular Formula | C25H28FNO5 | |
Molecular Weight | 441.500 g/mol | |
Purity | ≥95% | |
Storage Conditions | 2–8°C |
Comparison with Structurally Similar Compounds
Oxazolidinone Derivatives
Its simpler structure results in lower molecular weight (≈219 g/mol) and reduced steric hindrance, making it a more flexible catalyst in asymmetric aldol reactions .
(b) (S)-3-((S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS: 914349-61-4) This analog replaces the 1,3-dioxane ring with a hydroxylated pentanoyl chain. The hydroxyl group enhances polarity (logP ≈1.2 vs. ≈3.5 for the target compound), improving aqueous solubility but reducing membrane permeability .
Table 2: Structural and Functional Comparisons
1,3-Dioxane-Containing Analogs
The ketone group increases electrophilicity, enabling nucleophilic additions but reducing chiral induction efficiency compared to the target compound .
(b) (4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-(5-(4,5-dihydrooxazol-2-yl)-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one This structurally complex analog (EP 2 697 207 B1) incorporates trifluoromethyl and methoxyphenyl groups, enhancing metabolic stability but complicating synthesis. Its larger size (MW ≈650 g/mol) limits bioavailability compared to the target compound .
Properties
IUPAC Name |
(4S)-3-[4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO5/c1-24(2)16-31-25(32-17-24,19-10-12-20(26)13-11-19)14-6-9-22(28)27-21(15-30-23(27)29)18-7-4-3-5-8-18/h3-5,7-8,10-13,21H,6,9,14-17H2,1-2H3/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDENTVWHDYNX-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(CCCC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(OC1)(CCCC(=O)N2[C@H](COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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